1,3-Dimyristoyl-2-O-benzylglycerol

CAS No.:

Cat. No.: VC19922972

Molecular Formula: C38H66O5

Molecular Weight: 602.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H66O5 |

|---|---|

| Molecular Weight | 602.9 g/mol |

| IUPAC Name | (2-phenylmethoxy-3-tetradecanoyloxypropyl) tetradecanoate |

| Standard InChI | InChI=1S/C38H66O5/c1-3-5-7-9-11-13-15-17-19-21-26-30-37(39)42-33-36(41-32-35-28-24-23-25-29-35)34-43-38(40)31-27-22-20-18-16-14-12-10-8-6-4-2/h23-25,28-29,36H,3-22,26-27,30-34H2,1-2H3 |

| Standard InChI Key | YIBGOXMVSNEWOT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OCC1=CC=CC=C1 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

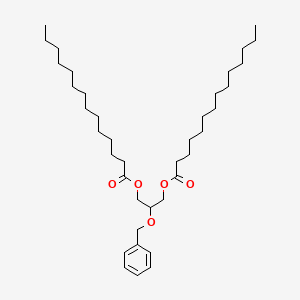

1,3-Dimyristoyl-2-O-benzylglycerol features a glycerol backbone substituted with two myristoyl (tetradecanoyl) groups at the first and third carbon positions and a benzyl ether group at the second carbon (Figure 1). The molecular formula is C₃₈H₆₆O₅, with a molar mass of 602.93 g/mol . The myristoyl chains, derived from myristic acid (C₁₄:0), contribute hydrophobic characteristics, while the benzyl group introduces steric hindrance and chemical stability.

Systematic Nomenclature

According to IUPAC conventions, the compound is named 1,3-bis(tetradecanoyloxy)-2-(benzyloxy)propane. Alternative designations include 1,3-Ditetradecanoyl-2-O-benzylglycerol, reflecting its ester and ether substituents . The CAS registry number 1135371-38-8 uniquely identifies this compound in chemical databases .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₈H₆₆O₅ | |

| Molar Mass | 602.93 g/mol | |

| CAS Number | 1135371-38-8 | |

| IUPAC Name | 1,3-bis(tetradecanoyloxy)-2-(benzyloxy)propane |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1,3-Dimyristoyl-2-O-benzylglycerol involves a two-step process:

-

Esterification: Glycerol reacts with myristic acid (tetradecanoic acid) under acidic or enzymatic conditions to form 1,3-dimyristoylglycerol.

-

Benzylation: The hydroxyl group at the second carbon undergoes benzylation using benzyl bromide or chloride in the presence of a base (e.g., potassium carbonate).

This method yields high-purity (>95%) product suitable for research applications, as confirmed by NMR and IR spectroscopy .

Purification and Quality Control

Post-synthesis purification typically employs column chromatography or recrystallization. Quality assurance protocols include:

-

Chromatographic Analysis: HPLC and GC verify purity (>95%) .

-

Spectroscopic Validation: ¹H-NMR and ¹³C-NMR spectra confirm structural integrity .

Physical and Chemical Properties

Thermodynamic Parameters

1,3-Dimyristoyl-2-O-benzylglycerol exhibits a boiling point of 651.4°C and a flash point of 260.5°C, indicative of its thermal stability . The compound remains stable at storage temperatures of +2 to +8°C, though long-term degradation studies recommend inert atmosphere storage to prevent oxidation .

Solubility and Reactivity

The compound is soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Its reactivity profile includes:

-

Hydrolysis: Acidic or basic conditions cleave ester bonds, yielding myristic acid and benzylglycerol derivatives.

-

Oxidation: The benzyl group may undergo catalytic hydrogenation to produce 1,3-dimyristoylglycerol.

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 651.4°C | |

| Flash Point | 260.5°C | |

| Storage Temperature | +2 to +8°C | |

| Solubility | Chloroform, DMSO, THF |

Applications in Biochemical Research

Membrane Biophysics

1,3-Dimyristoyl-2-O-benzylglycerol integrates into lipid bilayers, altering membrane fluidity and phase behavior. Researchers utilize it to simulate lipid rafts and study transmembrane protein interactions.

Drug Delivery Systems

The compound’s amphiphilic nature enables the formation of micelles and liposomes. Functionalization with targeting moieties enhances its utility in targeted cancer therapies.

Enzymatic Studies

Lipases and esterases selectively hydrolyze the ester bonds of 1,3-Dimyristoyl-2-O-benzylglycerol, making it a substrate for enzyme activity assays.

Comparative Analysis with Structural Analogs

1,3-Di-O-benzyl-2-O-lauroylglycerol

Compared to the lauroyl (C₁₂:0) analog (CAS 519177-07-2), 1,3-Dimyristoyl-2-O-benzylglycerol’s longer acyl chains enhance hydrophobic interactions, making it more suitable for membrane studies .

Table 3: Chain Length Comparison

| Compound | Acyl Chain Length | Molecular Formula |

|---|---|---|

| 1,3-Dimyristoyl-2-O-benzylglycerol | C₁₄ | C₃₈H₆₆O₅ |

| 1,3-Di-O-benzyl-2-O-lauroylglycerol | C₁₂ | C₂₉H₄₂O₄ |

Future Perspectives

Ongoing research explores this compound’s potential in nanotechnology and gene delivery. Modifying the benzyl group with fluorescent tags could enable real-time tracking of lipid dynamics in cellular systems. Collaborative efforts between synthetic chemists and biophysicians are critical to unlocking its full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume